molecular formula C11H14N2O3 B1267423 benzyl N-(2-carbamoylethyl)carbamate CAS No. 886-64-6

benzyl N-(2-carbamoylethyl)carbamate

Cat. No.: B1267423
CAS No.: 886-64-6
M. Wt: 222.24 g/mol
InChI Key: JSVDOBZAAAJMBU-UHFFFAOYSA-N
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Description

Benzyl N-(2-carbamoylethyl)carbamate is a chemical compound with the molecular formula C11H14N2O3. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug delivery systems, and polymer science. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-carbamoylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-carbamoylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminoethyl carbamate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2OCOCl+H2NCH2CH2NHCO2HC6H5CH2OCONHCH2CH2NHCO2H+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2\text{CH}_2\text{NHCO}_2\text{H} + \text{HCl} C6​H5​CH2​OCOCl+H2​NCH2​CH2​NHCO2​H→C6​H5​CH2​OCONHCH2​CH2​NHCO2​H+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form benzyl N-(2-aminoethyl)carbamate, especially under catalytic hydrogenation conditions.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl N-(2-aminoethyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(2-carbamoylethyl)carbamate is widely used in scientific research due to its versatile properties. Some of its key applications include:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Delivery Systems: The compound is employed in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Polymer Science: It is used in the synthesis of polymers with specific functional properties, such as biocompatibility and biodegradability.

    Biological Studies: The compound is used in various biological assays to study enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of benzyl N-(2-carbamoylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

Benzyl N-(2-carbamoylethyl)carbamate can be compared with other carbamate derivatives, such as:

    Benzyl N-(2-aminoethyl)carbamate: This compound lacks the carbamoyl group, making it less versatile in forming stable conjugates.

    Ethyl N-(2-carbamoylethyl)carbamate: The ethyl group in place of the benzyl group results in different hydrophobic interactions and binding affinities.

    Methyl N-(2-carbamoylethyl)carbamate: Similar to the ethyl derivative, the methyl group affects the compound’s overall properties and applications.

The uniqueness of this compound lies in its combination of the benzyl and carbamoylethyl groups, which confer specific chemical and biological properties that are advantageous in various research applications.

Properties

IUPAC Name

benzyl N-(3-amino-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVDOBZAAAJMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314997
Record name benzyl N-(2-carbamoylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-64-6
Record name Phenylmethyl N-(3-amino-3-oxopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 290815
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 886-64-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-(2-carbamoylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

111.7 g of benzyloxycarbonyl-β-alanine were dissolved in 1 liter of dimethylformamide, cooled to -20° C, treated with 70 ml of triethylamine and 67 ml of chloroformic acid isobutyl ester and stirred at -20° C for 3 minutes. Dry ammonia gas was led into this mixture until the pH rose to 11, care being taken that the temperature did not, exceed -10° C. The mixture was stirred for a further 30 minutes at room temperature, filtered and the filtrate concentrated in vacuo. The residue was recrystallised from water. Yield: 91 g; melting point 162°-165° C.
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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